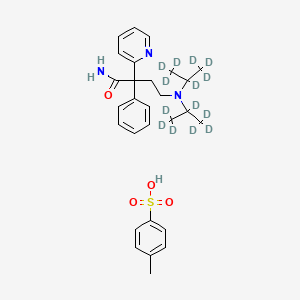

Disopyramide-d14 Tosylate Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

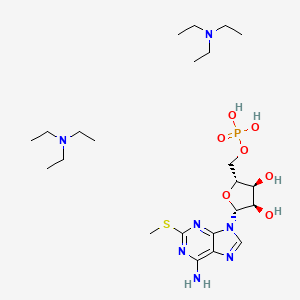

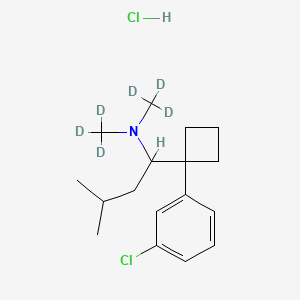

Disopyramide-d14 Tosylate Salt, also known as Disopyramide-d14 p-benzenesulfonate, is a chemical reagent that serves as an isotopic marker of p-benzenesulfonic acid and Disopyramide. In this compound, the hydrogen atoms are labeled with deuterium (hydrogen-2). Its molecular formula is C28H37N3O4S, and it has a relative molecular mass of 511.67608 . The primary use of this compound is as an internal standard or quality control substance in drug metabolism research. It is commonly utilized in pharmacokinetic studies, both in vivo and in vitro .

Vorbereitungsmethoden

The preparation of Disopyramide-d14 Tosylate Salt involves a relatively complex synthetic route. The process can be summarized as follows :

Reaction of Disopyramide with p-toluenesulfonic acid: Disopyramide is reacted with p-toluenesulfonic acid to generate Disopyramide Tosylate Salt.

Deuterium Exchange: The Disopyramide Tosylate Salt is then reacted with sodium deuteride or ammonium deuterium oxide, allowing the hydrogen atoms in the compound to be replaced by deuterium (hydrogen-2).

This method ensures the incorporation of deuterium into the compound, making it suitable for use as an isotopic marker.

Analyse Chemischer Reaktionen

Disopyramide-d14 Tosylate Salt undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tosylate group can be replaced by other nucleophiles.

Oxidation and Reduction:

Hydrolysis: The tosylate group can be hydrolyzed under acidic or basic conditions, leading to the formation of Disopyramide-d14 and p-toluenesulfonic acid.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Disopyramide-d14 Tosylate Salt has several scientific research applications, including :

Pharmacokinetic Studies: It is used as an internal standard in pharmacokinetic studies to monitor the metabolism and distribution of drugs in the body.

Drug Metabolism Research: The compound is employed in both in vivo and in vitro drug metabolism studies to understand the metabolic pathways and identify metabolites.

Analytical Chemistry: this compound is used as a reference standard in analytical chemistry for the quantification and analysis of Disopyramide and related compounds.

Biomedical Research: The compound is utilized in biomedical research to study the pharmacological effects and mechanisms of action of Disopyramide.

Wirkmechanismus

Disopyramide-d14 Tosylate Salt, like Disopyramide, is a class 1A antiarrhythmic agent. It works by inhibiting fast sodium channels in cardiac cells, which stabilizes the cardiac membrane and reduces excitability . This action helps to manage and prevent life-threatening ventricular arrhythmias. The compound also possesses anticholinergic and local anesthetic properties, contributing to its overall pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Disopyramide-d14 Tosylate Salt can be compared with other similar compounds, such as :

Disopyramide Tosylate Salt: The non-deuterated version of the compound, used for similar applications but without the isotopic labeling.

Procainamide: Another class 1A antiarrhythmic agent with similar sodium channel blocking properties.

Quinidine: A class 1A antiarrhythmic agent that also targets sodium channels but has different pharmacokinetic and pharmacodynamic profiles.

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful as an internal standard in various analytical and pharmacokinetic studies.

Eigenschaften

Molekularformel |

C28H37N3O4S |

|---|---|

Molekulargewicht |

525.8 g/mol |

IUPAC-Name |

4-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C21H29N3O.C7H8O3S/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;1-6-2-4-7(5-3-6)11(8,9)10/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);2-5H,1H3,(H,8,9,10)/i1D3,2D3,3D3,4D3,16D,17D; |

InChI-Schlüssel |

GDBCAFSQSJLIBR-HHJIGIPXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].CC1=CC=C(C=C1)S(=O)(=O)O |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)

![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)

![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)

![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)